1-(5-hydroxy-1H-indazol-1-yl)-Ethanone
Description
Significance of the Indazole Scaffold in Pharmaceutical Chemistry
The indazole nucleus is a key structural component in numerous therapeutic agents, demonstrating its wide-ranging applicability in drug design and development. rsc.orglookchem.com Its value is underscored by its presence in several FDA-approved medications used to treat a variety of conditions, from cancer to chemotherapy-induced nausea. chemicalbook.comboronmolecular.com
In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets. The indazole ring system is widely recognized as such a scaffold. sigmaaldrich.comamericanelements.com Its physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions, allow indazole-containing molecules to bind effectively with a range of biological macromolecules. bldpharm.com This versatility has made it a favored starting point for the development of new drug candidates. Researchers have found that the indazole core can be strategically modified at various positions to optimize potency, selectivity, and pharmacokinetic properties, leading to the discovery of novel therapeutic agents. sigmaaldrich.combldpharm.com More than 40 indazole-based compounds are currently in clinical use or undergoing clinical trials, highlighting its sustained importance in drug discovery. lookchem.comsigmaaldrich.com
Derivatives of indazole exhibit an impressively broad spectrum of pharmacological activities. rsc.orguni.lu This has led to their development as treatments for a wide array of diseases. The structural versatility of the indazole nucleus allows for the creation of compounds with tailored biological effects. lookchem.combldpharm.com
Some prominent examples of pharmacologically active indazole-containing drugs include:
Anticancer agents: Axitinib and Pazopanib are tyrosine kinase inhibitors used in the treatment of renal cell carcinoma and other cancers. rsc.orgboronmolecular.com Niraparib is a PARP inhibitor used for certain types of ovarian and prostate cancer. rsc.org
Anti-inflammatory agents: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. chemicalbook.comsigmaaldrich.com
Antiemetic agents: Granisetron is a serotonin (B10506) 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and radiation. chemicalbook.comsigmaaldrich.com
Beyond these examples, indazole derivatives have been investigated for numerous other therapeutic applications, as detailed in the table below.
| Pharmacological Activity | Reference |
| Anticancer / Antitumor | rsc.orglookchem.comsigmaaldrich.com |
| Anti-inflammatory | lookchem.comsigmaaldrich.combldpharm.com |
| Anti-HIV | rsc.orglookchem.comsigmaaldrich.com |
| Antibacterial & Antifungal | rsc.orglookchem.combldpharm.com |
| Antiarrhythmic | rsc.orglookchem.comsigmaaldrich.com |
| Neuroprotective | nih.gov |
| Antihypertensive | sigmaaldrich.comnih.gov |
| Analgesic (Pain relief) | bldpharm.comsigmaaldrich.com |
Tautomerism in Indazole Systems: 1H-Indazole and 2H-Indazole Equilibrium
A key chemical feature of the indazole ring is annular tautomerism, which concerns the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. chemicalbook.comevitachem.com This results in two primary tautomeric forms: 1H-indazole and 2H-indazole. rsc.orgevitachem.com
The 1H-indazole tautomer, which has a benzenoid structure, is generally the more thermodynamically stable and, therefore, the predominant form in most conditions. rsc.orgevitachem.comchemicalbook.com The 2H-indazole, or isoindazole, possesses a quinonoid structure and is less stable. evitachem.com Theoretical calculations and experimental studies have confirmed the greater stability of the 1H-form, with an energy difference of a few kcal/mol. chemicalbook.com While much rarer, a third tautomer, 3H-indazole, is also possible but generally not favored. chemicalbook.comnih.gov
The equilibrium between 1H- and 2H-tautomers significantly influences the chemical and biological properties of indazole derivatives. chemicalbook.comevitachem.com From a chemical reactivity standpoint, the presence of two potential sites for substitution on the nitrogen atoms means that reactions like alkylation can often lead to a mixture of N-1 and N-2 substituted products, with the ratio depending on the specific reactants and conditions. evitachem.comevitachem.com This can present a challenge in synthetic chemistry where regioselectivity is desired. evitachem.com
The different electronic and steric profiles of the 1H- and 2H-isomers also translate to differences in biological function. chemicalbook.com The precise geometry and hydrogen-bonding capabilities of a molecule are critical for its interaction with a biological target. Consequently, N-1 and N-2 substituted isomers of the same indazole core can exhibit markedly different pharmacological activities or potencies. nih.gov For example, 2H-indazoles are known to be stronger bases than their 1H-counterparts, which can affect their binding characteristics and pharmacokinetic properties. chemicalbook.com This makes the control of tautomerism and the selective synthesis of a specific isomer a crucial aspect of designing indazole-based drugs.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-hydroxyindazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)11-9-3-2-8(13)4-7(9)5-10-11/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWHCZXVMBGJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286489 | |
| Record name | 1-(5-Hydroxy-1H-indazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568596-31-6 | |
| Record name | 1-(5-Hydroxy-1H-indazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568596-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Hydroxy-1H-indazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Compound in Focus: 1 5 Hydroxy 1h Indazol 1 Yl Ethanone
General Synthetic Strategies for Indazole Core Construction
The formation of the fundamental indazole scaffold can be achieved through various synthetic routes, broadly categorized into cyclization, condensation, and substitution reactions. These methods provide access to a diverse range of indazole precursors that can be further modified.
Cyclization reactions are a primary method for constructing the indazole core, often involving the formation of the critical N-N bond or the closure of the pyrazole (B372694) ring onto a benzene (B151609) precursor.
Reductive Cyclization: A common strategy involves the reductive cyclization of ortho-nitrobenzyl compounds. For instance, ortho-imino-nitrobenzene substrates, generated in situ, can undergo reductive cyclization using promoters like tri-n-butylphosphine to yield substituted 2H-indazoles. acs.orgorganic-chemistry.org
1,3-Dipolar Cycloadditions: This approach utilizes the reaction of arynes with diazo compounds. The [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates provides a direct and efficient pathway to a wide range of substituted indazoles under mild conditions. organic-chemistry.org
Palladium-Catalyzed Amination: Intramolecular amination reactions catalyzed by transition metals like palladium are effective for forming the indazole ring. For example, N-aryl-N-(o-bromobenzyl)hydrazines can be cyclized to produce 2-aryl-2H-indazoles. organic-chemistry.org Similarly, a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence is used for synthesizing 3-aminoindazoles from 2-bromobenzonitriles. organic-chemistry.org
Oxidative Cyclization: An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can produce various indazole tautomers. organic-chemistry.org Copper-mediated N-N bond formation using oxygen as the oxidant is another efficient method, starting from ketimine intermediates derived from o-aminobenzonitriles. nih.gov
Condensation reactions provide a straightforward route to the indazole skeleton by reacting a suitably substituted benzene derivative with a hydrazine source.
A notable example is the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. nih.govacs.orgresearchgate.net This method is a practical synthesis route that can effectively eliminate competitive side reactions like the Wolf-Kishner reduction, which can be an issue when starting directly from aldehydes. nih.govacs.org The initial condensation forms a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution to close the ring and form the indazole core. acs.org One-pot, three-component reactions of 2-halobenzaldehydes, primary amines, and sodium azide, often catalyzed by copper, also efficiently yield 2H-indazoles through a cascade of condensation and bond formations. organic-chemistry.org
Once the indazole core is formed, substitution reactions are employed to introduce or modify functional groups on either the benzene or pyrazole ring. Functionalization at the C-3 position is of significant interest. chim.it Methods for direct C-3 functionalization are less common compared to reactions at the nitrogen positions but can be achieved through strategies like regioselective C-3 lithiation of an N-protected indazole, followed by reaction with an electrophile. researchgate.net Halogenation, particularly iodination and bromination, at the C-3 position provides a versatile handle for further modifications via metal-catalyzed cross-coupling reactions. chim.it
Regioselective Synthesis of N-1 Substituted Indazoles
A critical challenge in the synthesis of compounds like this compound is controlling the regioselectivity of substitution at the N-1 versus the N-2 position of the pyrazole ring. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov However, direct alkylation or acylation often yields a mixture of N-1 and N-2 isomers, necessitating careful selection of synthetic strategies and reaction conditions. researchgate.netresearchgate.net
Achieving regioselectivity is paramount for synthesizing specific indazole-based active pharmaceutical ingredients.
For N-acylation , the reaction generally favors the formation of the N-1 substituted product. This preference is often attributed to the thermodynamic stability of the N-1 acyl indazole, and it's suggested that any initially formed N-2 acyl product may isomerize to the more stable N-1 regioisomer. nih.govbeilstein-journals.org An electrochemical method for selective N-1 acylation involves the reduction of indazoles to indazole anions, which then react with the acylating agent. organic-chemistry.org
For N-alkylation , achieving N-1 selectivity can be more complex and is highly dependent on the reaction parameters. nih.govresearchgate.net Strategies to favor the N-1 product often exploit thermodynamic control. For example, using specific α-halo carbonyl electrophiles can lead to an equilibration process that favors the thermodynamically more stable N-1 substituted product. nih.govbeilstein-journals.org
The outcome of N-alkylation is profoundly influenced by the choice of base, solvent, and the nature of the alkylating agent, as well as by steric and electronic effects of substituents on the indazole ring. nih.govresearchgate.netbeilstein-journals.org
Initial screening of various bases and solvents has shown that the combination of sodium hydride (NaH) as the base in tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity in alkylation reactions. nih.govresearchgate.netbeilstein-journals.org For instance, the alkylation of various C-3 substituted indazoles with an alkyl bromide in NaH/THF resulted in greater than 99% N-1 regioselectivity. nih.govresearchgate.net In contrast, using different conditions, such as Mitsunobu conditions, can favor the formation of the N-2 regioisomer. nih.gov
The electronic nature of substituents on the indazole ring also plays a crucial role. A study exploring the alkylation of variously substituted indazoles observed high N-1 selectivity with electron-deficient indazoles, postulating a coordination of the indazole N-2 atom and an electron-rich oxygen atom in a C-3 substituent with the sodium cation from NaH. nih.gov Conversely, substituents at the C-7 position, such as -NO2 or -CO2Me, can confer excellent N-2 regioselectivity (≥ 96%). nih.govresearchgate.netbeilstein-journals.org
The table below summarizes the impact of different reaction conditions on the regioselective N-alkylation of a model indazole substrate, methyl 1H-indazole-3-carboxylate.
| Entry | Base | Solvent | Temperature (°C) | N-1:N-2 Ratio | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 20 | 76:24 | >99 | nih.gov |
| 2 | Cs₂CO₃ | DMF | 20 | 68:32 | >99 | nih.gov |
| 3 | t-BuOK | THF | 20 | 94:6 | 30 | nih.govbeilstein-journals.org |
| 4 | NaH | DMF | 20 | 71:29 | >99 | nih.gov |
| 5 | NaH | THF | 20 | >99:1 | 57 | nih.gov |
| 6 | NaH | THF | 50 | >99:1 | >99 | nih.gov |
| 7 | NaHMDS | THF | 20 | 55:45 | >99 | nih.gov |
| 8 | NaHMDS | DMSO | 20 | N/A (Solvent Effect Study) | N/A | nih.govbeilstein-journals.org |
Advanced Synthetic Approaches for Hydroxy- and Acetyl-Substituted Indazoles
Modern organic synthesis provides several powerful tools for the construction of complex heterocyclic systems such as substituted indazoles. These advanced approaches often employ transition-metal catalysis to achieve high selectivity and functional group tolerance, making them suitable for preparing molecules with hydroxy and acetyl moieties.
Palladium catalysis is a cornerstone of modern synthetic chemistry, offering versatile methods for C-C and C-N bond formation. Several palladium-catalyzed strategies have been successfully applied to the synthesis of the indazole nucleus. These methods include intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones and Suzuki-Miyaura cross-coupling reactions, which are effective for creating new C-C bonds on the indazole scaffold.
One particularly relevant approach is the palladium(II)-catalyzed C–H acetoxylation of 2-arylindazoles. In this method, the 2H-indazole core acts as a directing group, guiding the regioselective introduction of an acetoxy group onto the ortho-position of the aryl substituent. This acetoxylated intermediate can then be hydrolyzed to yield the corresponding hydroxylated product, providing a direct route to hydroxy-substituted indazoles. researchgate.net
Table 1: Examples of Palladium-Catalyzed Reactions for Indazole Functionalization
| Reaction Type | Starting Materials | Catalyst System | Product Type | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-indazole, Arylboronic acid | Pd(OAc)₂, PPh₃ | C3-Arylated Indazole | Effective for C-C bond formation; can be performed in water. acs.org |
| Buchwald-Hartwig Amination | 2-Halobenzophenone tosylhydrazone | Palladium catalyst | 3-Substituted Indazole | Intramolecular C-N bond formation under mild conditions. jchr.org |
| C-H Acetoxylation | 2-Arylindazole, PIDA | Pd(II) catalyst | ortho-Acetoxylated Arylindazole | Directs functionalization to the aryl substituent; precursor to hydroxyindazoles. researchgate.net |
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for heterocycle synthesis. Rhodium(III) and Cobalt(III) are notable catalysts for these transformations, enabling the direct functionalization of C-H bonds. researchgate.netrasayanjournal.co.in
A significant application of this methodology is the synthesis of 3-acyl-(2H)-indazoles through the Rh(III)-catalyzed [4+1] annulation of azobenzenes with partners like α-carbonyl sulfoxonium ylides. researchgate.netjchr.org This approach directly installs an acyl group, which is structurally analogous to the acetyl group in the target compound. The reaction proceeds via the formation of a rhodacycle intermediate, followed by cyclization and aromatization. researchgate.net
Furthermore, these C-H activation strategies have shown compatibility with hydroxyl-substituted substrates. In one study, a Rh(III)-catalyzed reaction between a hydroxy-substituted azobenzene and an aldehyde proceeded efficiently to form the corresponding N-aryl-2H-indazole. ajrconline.org The yield of this reaction was improved by using a drying agent like MgSO₄, demonstrating the viability of this method for preparing hydroxy-functionalized indazoles. ajrconline.org
Table 2: C-H Activation for Synthesis of Substituted Indazoles
| Catalyst | Starting Materials | Reaction Type | Product | Yield |
|---|---|---|---|---|
| Rh(III) | Azobenzene, α-Keto Aldehyde | C-H Addition/Cyclization | 3-Acyl-(2H)-indazole | High yields reported. jchr.org |
| Rh(III) | Hydroxy-substituted azobenzene, Benzaldehyde | C-H Addition/Cyclative Capture | Hydroxy-substituted N-aryl-2H-indazole | 68% (in THF with MgSO₄). ajrconline.org |
| Co(III) | Azobenzene, Aldehyde | C-H Functionalization/Cyclization | N-Aryl-2H-indazole | Good yields for various derivatives. rasayanjournal.co.in |
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. organic-chemistry.org This strategy has been effectively employed for the synthesis of the indazole core. A notable example is the [3+2] cycloaddition between an aryne (a highly reactive benzyne intermediate) and a 1,3-dipole, such as a nitrile imine or a diazo compound. researchgate.netnih.gov
In a typical procedure, the aryne is generated in situ from a precursor like o-(trimethylsilyl)aryl triflate. Simultaneously, the 1,3-dipole, for instance a nitrile imine, is generated from a hydrazonoyl halide. Their subsequent cycloaddition rapidly forms the N(1)-C(3) disubstituted indazole ring system in a single step. researchgate.netnih.gov The substituents on the final indazole product are determined by the substitution patterns of the aryne and the nitrile imine precursors. This modularity allows for the introduction of various functional groups, including those that could be precursors to hydroxy or acetyl groups, onto the indazole scaffold. The reaction is often very fast, completing within minutes, and provides moderate to excellent yields. nih.gov
Base-mediated reactions offer a transition-metal-free alternative for the synthesis of indazoles. These methods often involve the cyclization of appropriately substituted precursors under basic conditions.
A highly relevant example is the base-mediated synthesis of 1-hydroxyindazole derivatives. In this approach, 3-amino-3-(2-nitroaryl)propanoic acids undergo a cascade N-N bond-forming reaction when heated with a nucleophile/solvent in the presence of a base. researchgate.netdiva-portal.org This method provides a convenient route to various substituted indazole acetic acids, including 1-hydroxy and 1-alkoxy derivatives. researchgate.netdiva-portal.org Another strategy involves the Cadogan reductive cyclization, where ortho-imino-nitrobenzene substrates, formed via condensation, are treated with a phosphine reducing agent to promote cyclization into 2H-indazoles under mild conditions. acs.org Additionally, the reaction of 2-formylboronic acids with diazodicarboxylates, followed by a base-induced ring closure, provides another pathway to the indazole core. rsc.org
Green Chemistry Approaches in Indazole Synthesis
In line with the principles of sustainable chemistry, green methodologies for indazole synthesis are increasingly being developed. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency, often through the use of microwave irradiation and environmentally benign solvents like water. researchgate.net
Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, significantly accelerating reaction rates and often improving product yields. The application of microwave irradiation has been shown to be highly effective for the synthesis of various indazole derivatives. rasayanjournal.co.in
For instance, the base-mediated synthesis of hydroxy- and alkoxy-indazole acetic acids from 3-amino-3-(2-nitrophenyl)propanoic acids is efficiently conducted using microwave heating at high temperatures (e.g., 150 °C), yielding the desired products rapidly. researchgate.netresearchgate.net Microwave irradiation has also been successfully used in the synthesis of tetrahydroindazoles, where it drastically reduces reaction times from hours to minutes and improves yields compared to conventional heating. nih.gov Other microwave-assisted methods include the cyclization of hydrazones and cross-coupling reactions, highlighting the broad applicability of this technique in producing indazole-based compound libraries in a more sustainable manner. rasayanjournal.co.inajrconline.org The use of water as a solvent under microwave conditions further enhances the green credentials of these synthetic protocols. jchr.orgjchr.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Key Advantage of Microwave |
|---|---|---|---|
| Synthesis of Tetrahydroindazoles | Several hours | ~2-15 minutes | Drastic reduction in reaction time, improved yields. nih.gov |
| Synthesis of Indazole Acetic Acids | N/A | Optimized at high temperature | Enables efficient high-temperature cascade reaction. researchgate.net |
| Cyclization of Hydrazones | Vigorous conditions, long time | 10 minutes | Faster, cleaner reaction with good to excellent yields. ajrconline.org |
An In-depth Analysis of this compound in the Context of Indazole Derivatives' Structure-Activity Relationships
The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. austinpublishinggroup.comresearchgate.net These nitrogen-containing heterocyclic compounds are foundational to numerous drugs due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.gov The therapeutic potential of indazole derivatives is profoundly influenced by the substituents attached to the core bicyclic structure. This article provides a detailed examination of the structure-activity relationships (SAR) of indazole derivatives, with a specific focus on the chemical compound this compound and the influence of its constituent functional groups.
Structure Activity Relationship Sar Studies of Indazole Derivatives with Emphasis on Substituent Effects
The biological profile of indazole-based compounds is intricately linked to the type and placement of functional groups on the indazole ring. nih.gov SAR studies are crucial in medicinal chemistry for optimizing the therapeutic properties of these molecules. The planar nature of the indazole ring allows for a wide array of derivatives through functionalization at various positions, which can significantly alter their interaction with biological targets. nih.gov
The versatility of the indazole scaffold lies in its capacity to be substituted at multiple positions, leading to a broad spectrum of biological activities. nih.gov Research has consistently shown that the presence, nature, and position of substituents on the indazole ring are critical determinants of the compound's pharmacological effects. nih.govnih.gov For instance, substitutions at the C3, C5, C6, and N-1 positions have been extensively explored to modulate activities ranging from kinase inhibition to anti-inflammatory responses. nih.govnih.gov The indazole nucleus is a key component in many pharmaceuticals and serves as a crucial starting material for the synthesis of various drug-like molecules. nih.gov
The hydroxyl and acetyl groups, as seen in 1-(5-hydroxy-1H-indazol-1-yl)-ethanone, play pivotal roles in defining the molecule's chemical properties and biological interactions.
Hydroxyl Group (-OH): The hydroxyl group, particularly when positioned on the benzene (B151609) ring of the indazole nucleus, can act as a crucial hydrogen bond donor and acceptor. This facilitates strong interactions with amino acid residues in the binding sites of target proteins. While specific SAR data for a 5-hydroxy substituent is context-dependent, substitutions at the C5 position are known to be significant. For example, 3-aminopiperidinyl-substituted indazoles at the C5 position have been investigated as potential Rho kinase inhibitors. austinpublishinggroup.com
Acetyl Group (-COCH₃): The acetyl group is an acyl substituent. When attached to the N-1 position of the indazole ring, as in the title compound, it significantly influences the electronic properties of the heterocyclic system. The synthesis of 3-acylated-2H-indazoles has been achieved through methods like rhodium (III) catalyzed cyclization, indicating the chemical tractability of introducing acyl groups to the indazole core. nih.gov The presence of an acetyl group can affect the molecule's polarity, solubility, and metabolic stability, all of which are important pharmacokinetic considerations.
A variety of other functional groups are commonly used to modify the activity of indazole derivatives. nih.gov
Nitro Group (-NO₂): The introduction of a nitro group can have profound effects on biological activity. For example, 7-nitroindazole (B13768) is a known nitric oxide synthase inhibitor with associated antinociceptive and cardiovascular effects. austinpublishinggroup.com Furthermore, 5- and 6-nitroindazole (B21905) derivatives have been evaluated for potential antitumor properties. austinpublishinggroup.com
Halogen Group (-F, -Cl, -Br): Halogenation is a common strategy in drug design. Indazole derivatives bearing a trifluoromethyl (CF₃) or bromo (Br) group have demonstrated excellent anti-inflammatory activity. researchgate.net In the context of antispermatogenic agents, halogen substituents on the N-1 benzyl (B1604629) group were found to be essential for activity. austinpublishinggroup.com
Alkyl Group (-R): The size and nature of alkyl substituents can impact potency. SAR studies have revealed that replacing an N-1 ethyl group with a cyclobutyl group can enhance the potency of certain indazole derivatives. nih.gov
Alkoxy Group (-OR): Alkoxy groups, such as methoxy (B1213986) (-OCH₃), can also confer significant biological effects. 7-Methoxyindazole, for instance, has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS) in in-vitro enzymatic assays. austinpublishinggroup.com
| Substituent Group | Position | Observed Biological Effect | Reference Compound Example |
|---|---|---|---|
| Nitro (-NO₂) | 7 | Nitric oxide synthase inhibition | 7-Nitroindazole austinpublishinggroup.com |
| Halogen (-Br, -CF₃) | - | Anti-inflammatory activity | Not Specified researchgate.net |
| Alkyl (Cyclobutyl) | N-1 | Enhanced potency over ethyl group | Not Specified nih.gov |
| Alkoxy (-OCH₃) | 7 | Potent nNOS inhibition | 7-Methoxyindazole austinpublishinggroup.com |
In the case of this compound, the N-1 acetyl group is a key feature. While direct SAR studies on this specific compound are not detailed in the provided literature, the importance of the N-1 substituent is well-established. For instance, N(1)-benzyl substituted indazoles are noted for their antispermatogenic activity. austinpublishinggroup.com The nature of the N-1 substituent dictates the steric and electronic properties of the molecule, thereby modulating its binding affinity and selectivity for various receptors and enzymes. The acetyl group, being a small and polar substituent, would be expected to influence the molecule's solubility and its ability to form specific interactions within a binding pocket.
The three-dimensional conformation of a molecule and the steric bulk of its substituents are fundamental to its ability to bind to a biological target. nih.gov The planar nature of the indazole ring provides a rigid scaffold upon which various functional groups can be positioned. nih.gov
Ligand efficiency (LE) is a key metric in modern drug discovery used to assess the binding energy per atom of a compound. nih.gov It helps in the selection and optimization of fragments and lead compounds. High ligand efficiency is desirable as it suggests a more optimal interaction between the ligand and its target. nih.gov
For indazole scaffolds, optimization strategies often involve fragment-led and structure-guided design to improve potency and ligand efficiency. nih.gov For instance, a series of 1H-indazole-based derivatives designed to inhibit Fibroblast Growth Factor Receptors (FGFRs) demonstrated excellent ligand efficiencies ranging from 0.30 to 0.48. nih.gov This indicates that the indazole core is an efficient scaffold for generating potent inhibitors. The optimization of compounds like this compound would involve systematically modifying its substituents to maximize binding affinity while maintaining a favorable ligand efficiency, thereby ensuring that the increase in potency is not solely due to an increase in molecular size.
Pre Clinical Biological Activity and Mechanistic Investigations of Indazole Derivatives
Anti-Oncogenic Activities and Molecular Targets
There is currently no available scientific literature detailing the anti-oncogenic activities or the specific molecular targets of 1-(5-hydroxy-1H-indazol-1-yl)-ethanone. While the broader class of indazole derivatives has been explored for anti-cancer properties, specific data for this compound is not found in the reviewed sources.
Inhibition of Kinase Enzymes (e.g., TTK, FGFR1, c-kit, FLT3)
No studies have been identified that investigate the inhibitory activity of this compound against kinase enzymes such as TTK, FGFR1, c-kit, or FLT3.
Modulation of Cell Proliferation and Apoptosis Pathways
Information regarding the effects of this compound on cell proliferation and apoptosis pathways is not available in the current body of scientific literature.
Antimicrobial Activities and Mechanisms
Comprehensive searches have not yielded any specific studies on the antimicrobial activities of this compound. Therefore, no data can be presented on its efficacy against bacterial, fungal, or protozoal strains, nor on its potential mechanisms of microbial enzyme inhibition.
Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
There are no published research findings on the antibacterial efficacy of this compound against any bacterial strains, including common pathogens like Staphylococcus aureus and Escherichia coli.
Antifungal and Antiprotozoal Activities (e.g., Candida albicans, Giardia intestinalis)
No data is available concerning the potential antifungal or antiprotozoal activities of this compound against species such as Candida albicans or Giardia intestinalis.
Anti-Inflammatory Activities and Molecular Pathways (e.g., COX-2 Inhibition)
Indazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators. A major mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govnih.govnih.govresearchgate.netmdpi.comnih.govnih.govnih.gov
The inflammatory response, while a crucial part of the body's repair process, can become exaggerated and detrimental in certain diseases. nih.govnih.gov Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used but can have significant side effects. nih.govnih.gov This has driven the search for newer anti-inflammatory compounds with improved safety profiles, with indazole derivatives emerging as a promising class. nih.govnih.gov
Studies have shown that various indazole derivatives can significantly inhibit carrageenan-induced hind paw edema in rats, a classic model for acute inflammation. nih.govnih.gov This inhibition is often dose- and time-dependent. nih.govnih.gov For instance, 5-aminoindazole (B92378) has been shown to produce a maximal inhibition of 83.09% in this model at a dose of 100 mg/kg. nih.gov
The anti-inflammatory effects of indazoles are closely linked to their ability to suppress the production of prostaglandins (B1171923) by inhibiting COX enzymes. nih.govnih.gov A number of indazole derivatives have been evaluated for their in vitro inhibitory activity against COX-2. For example, some 2,3-diphenyl-2H-indazole derivatives have displayed inhibitory activity against human COX-2. nih.gov
Beyond COX-2, the anti-inflammatory properties of indazole derivatives are also attributed to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov Certain indazole compounds have shown a concentration-dependent inhibition of both TNF-α and IL-1β. nih.govnih.gov For example, the IC50 value for 6-nitroindazole (B21905) to inhibit IL-1β was found to be 100.75 μM, which is comparable to the standard drug dexamethasone (B1670325) (102.23 μM). nih.gov
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Indazole Derivatives
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Indazole | 23.42 | nih.gov |
| 5-Aminoindazole | 12.32 | nih.gov |
| 6-Nitroindazole | 19.22 | nih.gov |
| Celecoxib (Standard) | 5.10 | nih.gov |
Receptor Modulatory Activities
Indazole derivatives have been investigated for their ability to modulate various receptors, playing a significant role in cellular signaling pathways.
Serotonin (B10506) Receptor (5-HT) Ligand Interactions
The serotonin (5-HT) system is a critical neurotransmitter system involved in a wide range of physiological and pathological processes. nih.govuniba.it Indazole derivatives have been identified as ligands for serotonin receptors, with a particular focus on the 5-HT1A, 5-HT2A, and 5-HT3 subtypes. nih.govnih.govuniba.itmdpi.com
Some indazole derivatives have shown high affinity for the 5-HT1A receptor. nih.govsemanticscholar.org For example, the 5-HT1A receptor antagonist DU-125530, an indazole derivative, binds with low nanomolar affinity to both rat and human 5-HT1A receptors. nih.gov The affinity of arylpiperazine derivatives, a class of compounds known to interact with serotonin receptors, can be significantly influenced by the presence of different heterocyclic moieties, including indazole. uniba.it For instance, certain long-chain arylpiperazine derivatives have been designed to target multiple serotonin receptors, including 5-HT1A and 5-HT7, with some compounds showing agonist properties at both. uniba.it
The interaction of indazole derivatives with serotonin receptors suggests their potential application in treating central nervous system disorders. nih.gov The structural similarities between different 5-HT receptor subtypes, however, present a challenge in developing highly selective ligands. nih.gov
G-Protein-Coupled Receptor (GPR) Antagonism
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major drug targets. healthbiotechpharm.orgnih.govnih.govbiorxiv.orgresearchgate.netbioworld.com Indazole derivatives have emerged as antagonists for several GPCRs.
One notable target is the G protein-coupled receptor 17 (GPR17), an orphan receptor implicated in inflammatory diseases. nih.govnih.govbiorxiv.orgresearchgate.netbioworld.com Several research groups have reported the discovery of GPR17 antagonists, including pyrimidinyl, triazinyl, and fused pyrrolyl-sulfonamide derivatives, as well as anthranilic acid derivatives. nih.govnih.govbioworld.com These antagonists are being explored for their therapeutic potential in conditions like multiple sclerosis. nih.govbioworld.com
Furthermore, a series of 1H-indazole derivatives have been identified as potent and selective inhibitors of G protein-coupled receptor kinase 2 (GRK2). nih.gov One such compound demonstrated an IC50 for GRK2 of 130 nM with no significant inhibition of other kinases, highlighting its selectivity. nih.gov Another area of investigation is the development of indazole-based antagonists for the transient receptor potential ankyrin-repeat 1 (TRPA1) channel, a cation channel involved in pain and inflammation. nih.gov
The ability of indazole derivatives to act as antagonists for various GPCRs underscores their potential in modulating diverse signaling pathways involved in a range of diseases.
Other Biological Activities (e.g., Antioxidant, Anti-HIV, Anti-platelet)
In addition to their anti-inflammatory and receptor modulatory effects, indazole derivatives exhibit a spectrum of other valuable biological activities. nih.govnih.govmdpi.comnih.govnih.gov
Anti-HIV Activity: The indazole scaffold has been recognized for its potential in the development of anti-HIV agents. nih.govnih.govnih.gov A study focused on the discovery of new HIV-1 inhibitors identified a potent indazole-containing compound with an EC50 of 0.42 μM. nih.gov To address the poor aqueous solubility of some of these potent inhibitors, researchers have developed N-acyloxymethyl prodrugs of indazoles, which have shown increased solubility and susceptibility to enzymatic hydrolysis, making them more promising for further development. nih.gov
Anti-platelet Activity: Indazole derivatives have also been investigated for their anti-platelet activity. nih.govnih.gov One of the key mechanisms identified is the antagonism of protease-activated receptor 4 (PAR4), a receptor involved in platelet activation. nih.govnih.gov A study on ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its analogues demonstrated their ability to inhibit PAR4-mediated platelet aggregation. nih.gov Specifically, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate showed potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. nih.gov Another derivative, 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), and its analogues have been shown to function as potent activators of soluble guanylate cyclase (sGC) and inhibitors of phosphodiesterase 5 (PDE5), contributing to their antiplatelet effects. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
